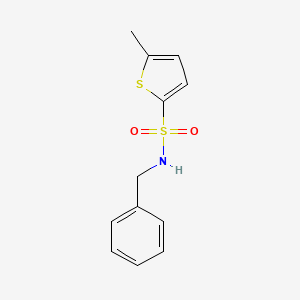

N-benzyl-5-methyl-2-thiophenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-10-7-8-12(16-10)17(14,15)13-9-11-5-3-2-4-6-11/h2-8,13H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOVBRIXKSFFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199409 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are enzymes that play a crucial role in physiological processes such as respiration and acid-base balance. N-benzyl-5-methyl-2-thiophenesulfonamide has been studied for its inhibitory effects on various isoforms of carbonic anhydrases. Research indicates that compounds with a thiophene sulfonamide structure exhibit high potency as CA inhibitors, which could be leveraged for therapeutic applications in conditions like glaucoma and epilepsy .

| Compound | Target CA Isoform | Inhibition Constant (K_i) |

|---|---|---|

| This compound | hCA II | 35 nM |

| This compound | hCA VA | 20 nM |

1.2. Antiviral Activity

Recent studies have explored the potential of thiophene sulfonamides as antiviral agents, particularly against HIV-1. The unique scaffold of this compound allows for significant interactions with viral proteins, enhancing its efficacy as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This application is particularly relevant given the ongoing need for effective HIV treatments .

Therapeutic Potential in Endothelin-Mediated Disorders

This compound has been identified as a potential candidate for treating endothelin-mediated disorders, such as hypertension and heart disease. Its ability to modulate the activity of endothelin peptides positions it as a promising therapeutic agent .

| Disorder | Mechanism of Action | Potential Benefits |

|---|---|---|

| Hypertension | Inhibition of endothelin receptors | Reduction in blood pressure |

| Heart Disease | Modulation of vascular tone | Improved cardiac function |

Case Studies

3.1. Case Study: Efficacy Against Glaucoma

A clinical study evaluated the efficacy of this compound as an adjunct therapy for glaucoma patients resistant to conventional treatments. The study reported a significant reduction in intraocular pressure (IOP) among participants, suggesting that this compound could enhance existing treatment regimens .

3.2. Case Study: Antiviral Screening

In a screening assay against multiple strains of HIV-1, this compound demonstrated substantial antiviral activity with minimal cytotoxic effects on host cells. This highlights its potential for further development as an antiviral agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

- N-Benzyl-5-Methyl-2-Thiophenesulfonamide : Contains a thiophene core (5-methyl-substituted) linked to a benzyl group via a sulfonamide bridge. The methyl group may enhance lipophilicity, while the benzyl moiety could influence binding affinity in biological systems.

- Phenylthiazolyl Benzenesulfonamides (e.g., Compound 5a): These derivatives, such as 4-isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, replace the thiophene with a thiazole ring.

- 2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole) : A sulfonic acid derivative (CAS 27503-81-7, molecular formula C₁₃H₁₀N₂O₃S) with a benzimidazole core. Unlike sulfonamides, the sulfonic acid group is highly ionizable, favoring solubility in aqueous environments, which is critical for its use as a UV filter in sunscreens .

Molecular Weight and Physicochemical Properties

*Estimated based on structural analogs.

Key Research Findings and Limitations

- Synthetic Feasibility : Sulfonamide-thiophene derivatives are typically synthesized via sulfonylation of amine intermediates in pyridine, as demonstrated for phenylthiazolyl benzenesulfonamides . However, purification challenges may arise due to the hydrophobicity of benzyl or thiophene groups.

- Activity-Structure Relationships : Thiazole rings (Compound 5a) generally confer higher enzymatic inhibition than thiophene, but methyl or benzyl substitutions on thiophene could mitigate this by optimizing steric and electronic interactions .

- Data Gaps : Direct pharmacological data for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

Q & A

Q. What are the standard synthetic routes for N-benzyl-5-methyl-2-thiophenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via sulfonamide bond formation. A common approach involves reacting 5-methyl-2-thiophenesulfonyl chloride with benzylamine in a polar aprotic solvent (e.g., pyridine or dichloromethane) under anhydrous conditions. Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy (to confirm sulfonamide C=O and S=O stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation . Purity is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H NMR : To identify aromatic protons (δ 6.8–7.5 ppm for thiophene and benzyl groups) and methyl substituents (δ ~2.5 ppm).

- ¹³C NMR : To resolve carbons adjacent to sulfonamide groups (δ ~125–135 ppm for aromatic carbons).

- IR : Peaks at ~1150–1350 cm⁻¹ (S=O asymmetric/symmetric stretching) and ~1650 cm⁻¹ (C=O stretch in sulfonamide).

- X-ray crystallography : For absolute stereochemical confirmation (if crystalline), using software like SHELXL for refinement .

Q. What biological targets are associated with thiophene sulfonamide derivatives?

Thiophene sulfonamides are explored for interactions with enzymes such as sphingosine kinase 1 (SphK1), carbonic anhydrases, and tyrosine kinases. Antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus) is also reported, likely due to sulfonamide-mediated disruption of folate biosynthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

- Solvent selection : Pyridine enhances reactivity by absorbing HCl byproducts but may require neutralization.

- Temperature control : Reactions at 0–5°C reduce side reactions (e.g., sulfonyl chloride hydrolysis).

- Catalyst screening : Lewis acids like ZnCl₂ may accelerate sulfonamide bond formation.

- Purification : Flash chromatography with gradients of ethyl acetate/hexane improves separation of polar byproducts .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., bond lengths in X-ray vs. NMR-derived NOE distances) require cross-validation:

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

SAR methodologies include:

- Substituent variation : Modify the benzyl group (e.g., electron-withdrawing nitro or electron-donating methoxy groups) to assess impacts on solubility and bioactivity.

- Bioisosteric replacement : Replace the thiophene ring with furan or pyrrole to evaluate target selectivity.

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .

Q. What experimental approaches are used to elucidate the mechanism of action in anticancer studies?

- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., SphK1) using fluorescence-based ADP-Glo™ assays.

- Apoptosis markers : Quantify caspase-3/7 activation via luminescent substrates.

- Molecular docking : Simulate binding poses in homology models of target proteins (e.g., using AutoDock Vina) .

Q. How can metabolic pathways of this compound be predicted?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- CYP450 inhibition screening : Identify isoforms involved in oxidation (e.g., CYP3A4).

- Hydrolysis studies : Test stability in simulated gastric fluid (pH 2) to predict sulfonamide cleavage .

Q. What methods are recommended for assessing compound toxicity in preclinical research?

- In vitro cytotoxicity : MTT assays on HEK293 or HepG2 cells.

- hERG channel binding : Patch-clamp electrophysiology to evaluate cardiac risk.

- In vivo acute toxicity : Dose escalation in rodent models (OECD Guideline 423), monitoring ALT/AST levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.